molecular formula C8H9F3N2O2 B2598877 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid CAS No. 1103427-26-4

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Cat. No.: B2598877
CAS No.: 1103427-26-4
M. Wt: 222.167
InChI Key: ZDRFYXGFSLMLRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer, and finally, cyclization in a mixed solvent of methanol and water .

Industrial Production Methods: The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, moderate reaction conditions, and efficient purification processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-3-13-4-5(7(14)15)6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRFYXGFSLMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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